![molecular formula C40H34O4S3 B14247183 [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate CAS No. 398141-47-4](/img/structure/B14247183.png)
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfanediyl group linked to a phenylene ring, which is further connected to diphenylsulfanium groups. The diacetate form indicates the presence of acetate groups, which can influence the compound’s reactivity and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate typically involves multiple steps, starting with the preparation of the sulfanediyl and phenylene intermediates. These intermediates are then reacted with diphenylsulfanium salts under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfanediyl groups to thiols or other reduced forms.
Substitution: The phenylene and diphenylsulfanium groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the phenylene or diphenylsulfanium moieties.
Applications De Recherche Scientifique
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfanediyl and phenylene groups into target molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-sulfur interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate involves its interaction with molecular targets through its sulfanediyl and phenylene groups. These interactions can modulate various biochemical pathways, including those related to oxidative stress and inflammation. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylsulfide: A simpler compound with similar sulfur-containing groups but lacking the phenylene linkage.
Phenylene sulfide: Contains the phenylene group but with different sulfur connectivity.
Sulfanediyl bis(phenylsulfonium) salts: Compounds with similar sulfanediyl and sulfonium groups but different counterions.
Uniqueness
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate is unique due to its specific combination of sulfanediyl, phenylene, and diphenylsulfanium groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
398141-47-4 |
|---|---|
Formule moléculaire |
C40H34O4S3 |
Poids moléculaire |
674.9 g/mol |
Nom IUPAC |
[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;diacetate |
InChI |
InChI=1S/C36H28S3.2C2H4O2/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;2*1-2(3)4/h1-28H;2*1H3,(H,3,4)/q+2;;/p-2 |
Clé InChI |
DKOLUQZPFFYPDD-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14247104.png)
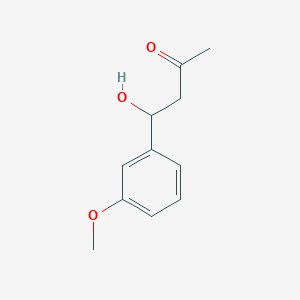

![1-[2-(Hydroxymethyl)phenyl]propan-1-one](/img/structure/B14247117.png)
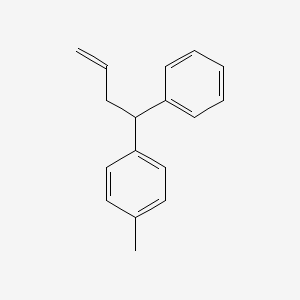
![tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate](/img/structure/B14247130.png)
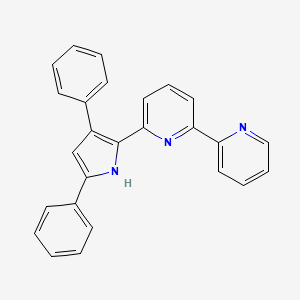
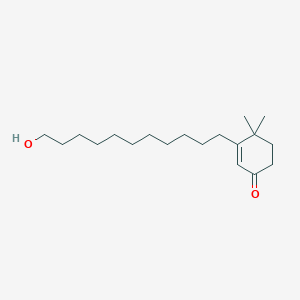

![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
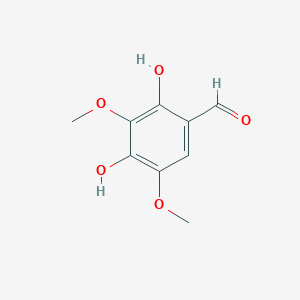
![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
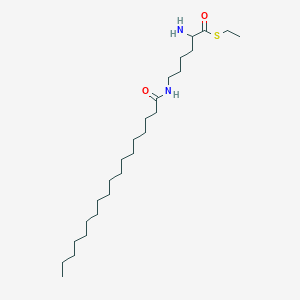
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
